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Introduction
Ensartinib (X-396) is a potent and selective second-generation anaplastic lymphoma kinase

(ALK) tyrosine kinase inhibitor (TKI) developed for the treatment of ALK-positive non-small cell

lung cancer (NSCLC).[1] Early-phase clinical trials have been crucial in establishing its safety,

pharmacokinetics, and preliminary efficacy, paving the way for later-stage studies and

regulatory approval. This technical guide provides an in-depth summary of the key findings

from the first-in-human Phase I/II clinical trial of ensartinib, with a focus on quantitative data,

experimental protocols, and the underlying molecular pathways.

Mechanism of Action and Signaling Pathway
Ensartinib primarily functions by competitively inhibiting the ATP-binding site of the ALK

tyrosine kinase domain. In ALK-positive NSCLC, a chromosomal rearrangement leads to the

formation of a fusion protein with constitutively active ALK kinase activity. This aberrant

signaling drives uncontrolled cell proliferation and survival through downstream pathways,

principally the PI3K/AKT and RAS/RAF/MEK/ERK cascades. By blocking ALK phosphorylation,

ensartinib effectively halts these oncogenic signals, leading to reduced tumor cell growth and

apoptosis.[2] Notably, ensartinib has demonstrated potency against a wide spectrum of ALK

mutations that confer resistance to first-generation inhibitors like crizotinib.[3] Beyond ALK,

ensartinib also shows inhibitory activity against other tyrosine kinases such as ROS1, MET,

ABL1, and EphA2.[2][4]
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Figure 1: Ensartinib Mechanism of Action

Quantitative Data Summary
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The following tables summarize the key quantitative data from the first-in-human Phase I/II

multicenter study (NCT01625234), which included a dose-escalation phase with patients

having advanced solid tumors and a dose-expansion phase focused on patients with ALK-

positive NSCLC.[1]

Table 1: Efficacy of Ensartinib in ALK-Positive NSCLC
(at doses ≥200 mg)

Patient Population
Number of Patients
(evaluable)

Objective
Response Rate
(ORR)

Median
Progression-Free
Survival (PFS)
(months)

Overall 60 60% 9.2

ALK TKI-naïve Not Specified 80% 26.2

Prior Crizotinib only Not Specified 69% 9.0

Intracranial Response

(patients with

measurable brain

metastases)

Not Specified 64% Not Reported

Data sourced from

Horn L, et al. Clin

Cancer Res. 2018.[1]

Table 2: Safety Profile of Ensartinib (All Treated Patients,
N=97)
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Adverse Event (Treatment-
Related)

Any Grade Grade 3-4

Rash 56%

Primarily rash and pruritus

(Overall Grade 3-4 toxicity:

23%)

Nausea 36%

Pruritus 28%

Vomiting 26%

Fatigue 22%

Data sourced from Horn L, et

al. Clin Cancer Res. 2018.[1]

Table 3: Pharmacokinetic Parameters of Ensartinib
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Parameter Value Condition

Recommended Phase II Dose

(RP2D)
225 mg once daily

Determined based on rash

frequency at 250 mg without

improved activity.[1]

Mean Cmax 185 ng/mL
Following a single 200 mg oral

dose in healthy subjects.[5]

Median Tmax 3.25 hours
Following a single 200 mg oral

dose in healthy subjects.[5]

Mean AUC0-∞ 3827 h*ng/mL
Following a single 200 mg oral

dose in healthy subjects.[5]

Mean T1/2 (half-life) 18.3 hours
Following a single 200 mg oral

dose in healthy subjects.[5]

Data for Cmax, Tmax, AUC,

and T1/2 are from a study in

healthy subjects, which

provides a baseline for the

drug's pharmacokinetic profile.

[5]

Experimental Protocols
Biochemical Kinase Activity and Selectivity Assays

Provider: Biochemical assays were conducted by Reaction Biology Corporation.[6]

Methodology: While specific proprietary details are not fully disclosed, Reaction Biology

Corporation utilizes radiometric assays, such as the HotSpot™ platform, which are

considered the gold standard for directly measuring enzyme activity.[7][8] These assays

typically involve:

Reaction Mixture: A buffer system containing the kinase (e.g., wild-type or mutant ALK), a

substrate (protein or peptide), and ATP.[9]

Radiolabeling: ATP is radiolabeled, commonly with 33P ([33P]-ATP).[9]
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Incubation: The kinase, substrate, and ensartinib (at various concentrations) are

incubated together. The reaction is initiated by the addition of [33P]-ATP.[9]

Detection: After incubation, the radioactivity incorporated into the substrate is measured

using a filter-binding method and scintillation counting.[9]

Analysis: The inhibitory activity of ensartinib is determined by quantifying the reduction in

substrate phosphorylation compared to a control without the inhibitor. This is used to

calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity

by 50%).[7]

Panel: Ensartinib was tested against wild-type ALK and 17 ALK variants. It was also profiled

against a broader panel of kinases to determine its selectivity.[1]

Phase I/II Clinical Trial (NCT01625234) Design and
Methodology
This was a first-in-human, open-label, multicenter study to evaluate the safety, tolerability,

MTD, and RP2D of ensartinib, as well as its preliminary antitumor activity and

pharmacokinetics.[6][10]

Patient Eligibility:

Dose Escalation: Patients with advanced solid tumors.[6]

Dose Expansion: Patients with advanced ALK-positive NSCLC, confirmed by an FDA-

approved test.[10]

General Criteria: Age ≥18 years, ECOG performance status of 0 or 1, and adequate organ

function. Prior TKI therapies were permitted.[6]

Study Design and Treatment: The study consisted of two main parts: a dose-escalation

phase and a dose-expansion phase.[6]
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Figure 2: Phase I/II Clinical Trial Workflow
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Dose Escalation:

An accelerated titration design was used initially, starting at 25 mg once daily. The dose

was doubled in subsequent cohorts until a drug-related Grade ≥2 adverse event (AE) was

observed.[6]

The design then switched to a standard 3+3 format to further escalate the dose and

determine the maximum tolerated dose (MTD) and the recommended Phase II dose

(RP2D).[6]

Dose-limiting toxicities (DLTs) were assessed during the first 28-day cycle.[4]

Dose Expansion:

Once the RP2D was established at 225 mg once daily, additional patients with ALK-

positive NSCLC were enrolled to further evaluate safety and antitumor activity.[6]

Tumor Response Assessment:

Systemic disease was assessed by the investigator approximately every 8 weeks using

imaging (CT and/or MRI).[6]

Tumor response was evaluated according to the Response Evaluation Criteria in Solid

Tumors, version 1.1 (RECIST v1.1).[6]

Brain imaging was required for patients with known or suspected brain metastases, and

CNS response was also evaluated based on RECIST criteria, with some modifications.[6]

Pharmacokinetic Analysis
Sample Collection: Blood samples were collected from patients at various time points after

drug administration to determine the plasma concentration of ensartinib over time.[5]

Analytical Method: A high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS) method was developed and validated for the quantification of ensartinib in

human plasma.[11]

Sample Preparation: Plasma samples were prepared using liquid-liquid extraction.[11]
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Chromatography: Separation was achieved on a Phenomenex, Luna phenyl-hexyl column

(50 × 2.0 mm, 5 μm).[11]

Mass Spectrometry: Detection was performed using a mass spectrometer with

electrospray ionization in positive-ion mode. Multiple reaction monitoring (MRM) was used

to monitor the specific ion transitions for ensartinib (m/z 561.3 → 257.1) and an internal

standard.[11]

Parameter Calculation: The plasma concentration-time data were used to calculate key

pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to

maximum concentration), AUC (area under the curve), and T1/2 (half-life), using non-

compartmental analysis.[5]

Conclusion
The early-phase clinical trials of ensartinib successfully established a favorable safety profile

and demonstrated significant anti-tumor activity in patients with ALK-positive NSCLC, including

those with brain metastases and those who had previously been treated with other ALK

inhibitors.[1] The recommended Phase II dose was determined to be 225 mg once daily.[1] The

robust data generated from these initial studies, supported by detailed preclinical and

pharmacokinetic analyses, provided a strong foundation for the subsequent Phase III trials that

have confirmed its superiority over crizotinib in the first-line setting.[12] This technical summary

provides a comprehensive overview of the foundational data that has defined the clinical

potential of ensartinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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